2,6-dimethoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide
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Overview
Description
2,6-Dimethoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide is a complex organic compound featuring a benzamide core substituted with methoxy groups and a thiazolo[5,4-b]pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dimethoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiazolo[5,4-b]pyridine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution Reactions: Introduction of the 2-methyl group and other substituents on the phenyl ring can be carried out using Friedel-Crafts alkylation or similar methods.
Coupling Reactions: The final step often involves coupling the thiazolo[5,4-b]pyridine derivative with 2,6-dimethoxybenzoic acid or its derivatives using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This might include:
Catalysis: Using catalysts to improve reaction efficiency.
Flow Chemistry: Implementing continuous flow reactors to enhance reaction control and scalability.
Purification: Employing advanced purification techniques such as recrystallization, chromatography, and distillation.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups (if present) can be reduced to amines.
Substitution: Electrophilic aromatic substitution can occur on the benzene ring, particularly at positions ortho and para to the methoxy groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride (AlCl₃) as a catalyst.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes from methoxy groups.
Reduction: Conversion of nitro groups to amines.
Substitution: Introduction of alkyl or acyl groups on the aromatic ring.
Scientific Research Applications
2,6-Dimethoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide has several applications in scientific research:
Medicinal Chemistry: Potential use as an anti-inflammatory, antimicrobial, or anticancer agent due to the presence of the thiazole and pyridine rings.
Biological Studies: Investigating its effects on various biological pathways and its potential as a therapeutic agent.
Chemical Biology: Studying its interactions with biological macromolecules like proteins and nucleic acids.
Industrial Applications: Use in the synthesis of more complex molecules or as an intermediate in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of 2,6-dimethoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: The compound could influence signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethoxybenzamide: Lacks the thiazolo[5,4-b]pyridine moiety, making it less biologically active.
Thiazolo[5,4-b]pyridine Derivatives: These compounds share the thiazole and pyridine rings but differ in their substitution patterns, affecting their biological activities.
Uniqueness
2,6-Dimethoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide is unique due to its specific substitution pattern, which may confer distinct biological properties and potential therapeutic benefits .
Properties
Molecular Formula |
C22H19N3O3S |
---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
2,6-dimethoxy-N-[2-methyl-5-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide |
InChI |
InChI=1S/C22H19N3O3S/c1-13-9-10-14(21-25-15-6-5-11-23-22(15)29-21)12-16(13)24-20(26)19-17(27-2)7-4-8-18(19)28-3/h4-12H,1-3H3,(H,24,26) |
InChI Key |
DFFBHPTWQVFYOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(S2)N=CC=C3)NC(=O)C4=C(C=CC=C4OC)OC |
Origin of Product |
United States |
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